molecular formula C11H9N3 B063186 3-(2-Methyl-1H-imidazol-1-YL)benzonitrile CAS No. 167758-85-2

3-(2-Methyl-1H-imidazol-1-YL)benzonitrile

Cat. No. B063186
CAS RN: 167758-85-2
M. Wt: 183.21 g/mol
InChI Key: TXOKCNFPHCSTLG-UHFFFAOYSA-N
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Description

3-(2-Methyl-1H-imidazol-1-YL)benzonitrile is a chemical compound with the molecular formula C11H9N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazole derivatives, including 3-(2-Methyl-1H-imidazol-1-YL)benzonitrile, has been reported in various studies . For instance, one method involves the hydrolysis of 2-[(1H-benzo[d]imidazol-1-yl)methyl]benzonitrile, with the compound being mixed with an equimolar amount of potassium hydroxide in water .


Molecular Structure Analysis

The molecular structure of 3-(2-Methyl-1H-imidazol-1-YL)benzonitrile consists of an imidazole ring attached to a benzonitrile group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .

Scientific Research Applications

Therapeutic Potential

Imidazole compounds have a broad range of chemical and biological properties, making them important in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Coordination Polymers

Imidazole derivatives can be used in the synthesis of coordination polymers . These polymers are generated by the self-assembly of metal ions and organic ligands, and have various potential applications in luminescence, catalysis, magnetism, drug delivery, gas adsorption and separation .

Organic Synthesis

Imidazole compounds, although absent in nature, have found broad applications in organic synthesis . They can act as a remedy for the development of novel drugs .

Polymer Chemistry

Imidazole derivatives can be used in polymer chemistry . They can be used to create polymers with unique properties.

Supramolecular Chemistry

In supramolecular chemistry, imidazole compounds can be used to create complex structures .

Bioconjugation

Imidazole compounds can be used in bioconjugation . This involves attaching two biomolecules together, which can be useful in various biological applications.

Fluorescent Imaging

Imidazole compounds can be used in fluorescent imaging . This can be useful in various fields, including medical diagnostics and research.

Materials Science

In materials science, imidazole compounds can be used to create materials with unique properties .

Safety and Hazards

According to the safety data sheet, 3-(2-Methyl-1H-imidazol-1-YL)benzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Imidazole derivatives, including 3-(2-Methyl-1H-imidazol-1-YL)benzonitrile, have become important synthons in the development of new drugs due to their broad range of chemical and biological properties . Future research may focus on exploring their potential in various therapeutic applications .

properties

IUPAC Name

3-(2-methylimidazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-9-13-5-6-14(9)11-4-2-3-10(7-11)8-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOKCNFPHCSTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596480
Record name 3-(2-Methyl-1H-imidazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

167758-85-2
Record name 3-(2-Methyl-1H-imidazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-methylimidazole (25 g, 0.3 mol) and 3-bromobenzo-nitrile (55 g, 0.3 mol) in pyridine (60 mL) was added K2CO3 (42 g), CuO (1.5 g), Cu powder (1.5 g) and CuBr (1.5 g) under a nitrogen atmosphere. The resulting mixture was heated at reflux temperature for 64 hr. The reaction mixture was filtered through a pad of celite and the filtrate was concentrated in vacuo. The residue was purified by column chromatography on silica gel eluting with dichloromethane-methanol (10:1) to afford 12.9 g (23%) of 3-(2-methylimidazol-1-yl)benzonitrile as white solids.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Name
Quantity
42 g
Type
reactant
Reaction Step One
[Compound]
Name
CuO
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
CuBr
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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